Potency vs. Optimized HSD17B13 Inhibitors
Hsd17B13-IN-49 (Compound 81) demonstrates in vitro inhibition of HSD17B13 with an IC50 value of ≤ 0.1 μM using estradiol as a substrate . This potency is comparable to other early analogs such as Hsd17B13-IN-42 (Compound 10) and Hsd17B13-IN-65 (Compound 168), which also report IC50 values of < 0.1 μM [1] [2]. However, Hsd17B13-IN-49 is approximately 40-fold less potent than the lead-optimized, liver-targeted inhibitor 'Compound 32' (IC50 = 2.5 nM) and 100-fold less potent than the well-characterized tool compound BI-3231 (IC50 = 1 nM) [3]. This quantitative potency difference establishes Hsd17B13-IN-49 as a distinct reference compound for benchmarking the activity gains achieved through extensive multiparameter optimization campaigns.
BI-3231 1 nM / Cmpd 32 2.5 nM
| Evidence Dimension | In Vitro Enzymatic Potency (IC50 against HSD17B13 with estradiol substrate) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | BI-3231 (IC50 = 1 nM); Compound 32 (IC50 = 2.5 nM); Hsd17B13-IN-42 (IC50 < 0.1 μM); Hsd17B13-IN-65 (IC50 ≤ 0.1 μM) |
| Quantified Difference | Hsd17B13-IN-49 is approximately 100-fold less potent than BI-3231 and 40-fold less potent than Compound 32. |
| Conditions | In vitro enzymatic assay; substrate: estradiol [1] [2] [3] |
Why This Matters
Quantifying the potency gap between Hsd17B13-IN-49 and advanced leads prevents the erroneous procurement of this compound as a 'potent' lead candidate and instead correctly positions it as a valuable early-stage comparator or control molecule in SAR studies.
- [1] TargetMol. (n.d.). HSD17B13-IN-42 (compound 10) Product Datasheet. View Source
- [2] TargetMol. (n.d.). HSD17B13-IN-65 (Compound 168) Product Datasheet. View Source
- [3] Chen, L., et al. (2025). Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. Journal of Medicinal Chemistry, 68(11), 11127-11148. View Source
